molecular formula C17H16N4OS B11965303 4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11965303
M. Wt: 324.4 g/mol
InChI Key: YTMLAHVESOYMAZ-WOJGMQOQSA-N
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Description

4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate aldehydes with triazole derivatives under specific conditions. One common method involves the condensation of 2-methylbenzaldehyde with 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

4-[(E)-(2-methylphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4OS/c1-13-7-5-6-8-14(13)11-18-21-16(19-20-17(21)23)12-22-15-9-3-2-4-10-15/h2-11H,12H2,1H3,(H,20,23)/b18-11+

InChI Key

YTMLAHVESOYMAZ-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/N2C(=NNC2=S)COC3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1C=NN2C(=NNC2=S)COC3=CC=CC=C3

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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